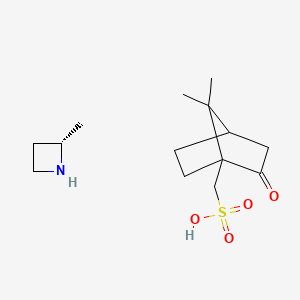

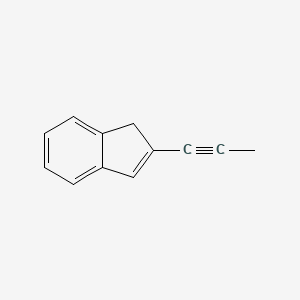

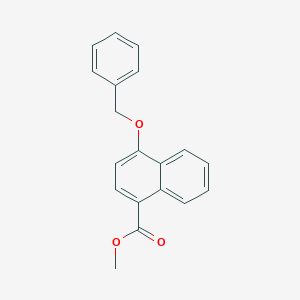

![molecular formula C10H10N2O2 B6296072 6-Ethoxy-[1,5]naphthyridin-4-ol CAS No. 2097068-45-4](/img/structure/B6296072.png)

6-Ethoxy-[1,5]naphthyridin-4-ol

Overview

Description

“6-Ethoxy-[1,5]naphthyridin-4-ol” is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “6-Ethoxy-[1,5]naphthyridin-4-ol”, involves various strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . A specific synthesis method for “6-Ethoxy-[1,5]naphthyridin-4-ol” is not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of “6-Ethoxy-[1,5]naphthyridin-4-ol” is based on the 1,5-naphthyridine core, which is considered to be a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “6-Ethoxy-[1,5]naphthyridin-4-ol”, exhibit a variety of chemical reactions. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .The InChI code is 1S/C10H10N2O2/c1-2-14-9-4-3-7-10(12-9)8(13)5-6-11-7/h3-6H,2H2,1H3,(H,11,13) .

Scientific Research Applications

Medicinal Chemistry

1,5-Naphthyridine derivatives, which include “6-Ethoxy-[1,5]naphthyridin-4-ol”, have significant importance in the field of medicinal chemistry. Many of these compounds exhibit a great variety of biological activities .

Ligands in Analytical Chemistry

These compounds have been used as ligands in analytical chemistry . As ligands, they can bind to a central metal atom to form a coordination complex, which is crucial in many chemical reactions.

Hydrogen Acceptors

1,5-Naphthyridines, including “6-Ethoxy-[1,5]naphthyridin-4-ol”, can act as hydrogen acceptors . This property is important in various chemical reactions and processes, especially in the field of organic chemistry.

Organic Light-Emitting Diodes (OLEDs)

These compounds have found applications in the production of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Sensors

1,5-Naphthyridines have been used in the development of sensors . These sensors can be used in various fields, from environmental monitoring to medical diagnostics.

Semiconductors

These compounds have been used in the production of semiconductors . Semiconductors are essential components of electronic devices.

Solar Cells

1,5-Naphthyridines have been considered for use in solar cells . Their unique properties can enhance the efficiency of solar energy conversion.

Anticancer Properties

Specifically, 1,6-naphthyridines, which are closely related to 1,5-naphthyridines, have shown a variety of applications such as anticancer properties . This suggests potential anticancer applications for “6-Ethoxy-[1,5]naphthyridin-4-ol” as well.

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that naphthyridine derivatives can interact with various biological targets through different mechanisms, such as binding to enzymes or receptors, inhibiting or activating cellular pathways, and modulating gene expression .

Biochemical Pathways

Naphthyridine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .

properties

IUPAC Name |

6-ethoxy-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-9-4-3-7-10(12-9)8(13)5-6-11-7/h3-6H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTROZOUFOLFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)NC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302085 | |

| Record name | 1,5-Naphthyridin-4-ol, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-[1,5]naphthyridin-4-ol | |

CAS RN |

2097068-45-4 | |

| Record name | 1,5-Naphthyridin-4-ol, 6-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridin-4-ol, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

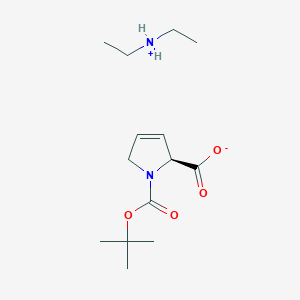

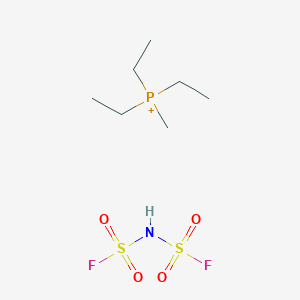

![Dichloro[1,1'-bis-(diphenylphosphino)-ferrocene]-platinum(II)](/img/structure/B6296047.png)

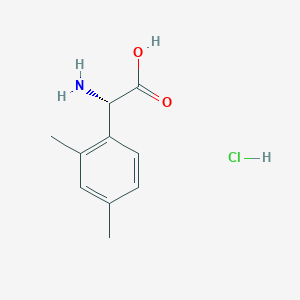

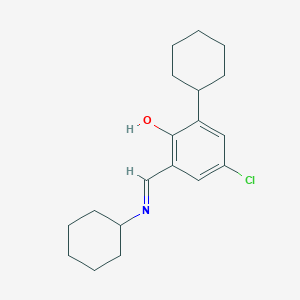

![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)

iridium(III), min. 98%](/img/structure/B6296068.png)

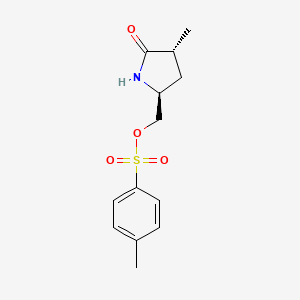

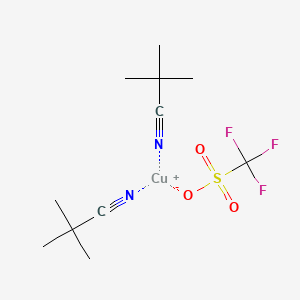

![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)